An In-depth Technical Guide on the Physicochemical Properties of 2-(1H-Indol-4-YL)acetic Acid
An In-depth Technical Guide on the Physicochemical Properties of 2-(1H-Indol-4-YL)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-Indol-4-YL)acetic acid, an isomer of the well-studied plant hormone indole-3-acetic acid (auxin), is a molecule of growing interest in the fields of medicinal chemistry and drug development. Understanding its fundamental physicochemical properties is paramount for predicting its behavior in biological systems, designing effective delivery systems, and developing robust analytical methods. This technical guide provides a comprehensive overview of the available data on the physicochemical characteristics of 2-(1H-Indol-4-YL)acetic acid, details relevant experimental protocols for their determination, and presents a logical workflow for its characterization.
Physicochemical Data Summary
A critical aspect of drug discovery and development is the thorough characterization of a compound's physical and chemical properties. These parameters influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. The following table summarizes the available quantitative data for 2-(1H-Indol-4-YL)acetic acid. It is important to note that experimentally determined values for some properties of this specific isomer are not widely available in the literature; therefore, predicted values from computational models are also included and clearly designated.
| Property | Value | Method | Reference |
| Molecular Formula | C₁₀H₉NO₂ | - | PubChem |
| Molecular Weight | 175.18 g/mol | - | PubChem |
| Melting Point | Not available | Experimental | - |
| Boiling Point | 415.0 ± 20.0 °C | Predicted | ChemicalBook |
| Solubility | |||
| in Water | Not available | Experimental | - |
| in Ethanol | Not available | Experimental | - |
| in DMSO | Not available | Experimental | - |
| pKa | 4.43 ± 0.30 | Predicted | ChemicalBook |
| LogP | Not available | Experimental | - |
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized and well-documented experimental procedures. Below are detailed methodologies for the key experiments cited, which can be adapted for the characterization of 2-(1H-Indol-4-YL)acetic acid.
Melting Point Determination
Principle: The melting point of a pure crystalline solid is a characteristic physical property. It is recorded as a range of temperatures from the point at which the first drop of liquid appears to the temperature at which the entire solid has melted. A narrow melting point range is indicative of high purity.
Apparatus:
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Melting point apparatus (e.g., digital melting point device or Thiele tube)
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Capillary tubes (sealed at one end)
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Thermometer (calibrated)
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Mortar and pestle
Procedure:
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Sample Preparation: A small amount of the dry, crystalline 2-(1H-Indol-4-YL)acetic acid is finely powdered using a mortar and pestle.
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Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount of the compound into the sealed end. The tube is then inverted and tapped gently to ensure the sample is tightly packed to a height of 2-3 mm.
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Measurement:
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Digital Apparatus: The capillary tube is placed in the sample holder of the melting point apparatus. The heating rate is set to a rapid value initially to determine an approximate melting range. The experiment is then repeated with a fresh sample, and the heating rate is slowed to 1-2 °C per minute as the temperature approaches the approximate melting point.
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Thiele Tube: The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb. The assembly is then immersed in the oil of a Thiele tube, and the side arm is heated gently with a micro-burner. The temperature is carefully monitored.
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Data Recording: The temperature at which the first liquid droplet is observed (T₁) and the temperature at which the last solid crystal melts (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Solubility Determination
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. It is a crucial parameter for formulation development and for understanding a compound's behavior in biological fluids.
Apparatus:
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Vials with screw caps
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Analytical balance
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Vortex mixer
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Temperature-controlled shaker or water bath
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HPLC or UV-Vis spectrophotometer
Procedure (Shake-Flask Method):
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Sample Preparation: An excess amount of 2-(1H-Indol-4-YL)acetic acid is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
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Equilibration: The vials are placed in a temperature-controlled shaker or water bath (typically at 25 °C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
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Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
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Calculation: The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It is a measure of the strength of an acid in solution and is critical for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.
Apparatus:
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pH meter (calibrated)
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Potentiometric titrator or UV-Vis spectrophotometer
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Burette
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Stir plate and stir bar
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Standardized solutions of acid and base (e.g., 0.1 M HCl and 0.1 M NaOH)
Procedure (Potentiometric Titration):
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Sample Preparation: A precisely weighed amount of 2-(1H-Indol-4-YL)acetic acid is dissolved in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if the compound has low water solubility).
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH electrode.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
LogP Determination
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. The logarithm of this ratio is LogP, a key indicator of a molecule's lipophilicity, which influences its ability to cross biological membranes.
Apparatus:
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Separatory funnel or vials
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Vortex mixer or shaker
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Centrifuge
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Analytical instrument for quantification (e.g., HPLC, GC-MS)
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n-Octanol (pre-saturated with water)
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Water or buffer (pre-saturated with n-octanol)
Procedure (Shake-Flask Method):
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Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.
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Partitioning: A known amount of 2-(1H-Indol-4-YL)acetic acid is dissolved in one of the phases (e.g., the aqueous phase). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
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Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
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Phase Separation: The mixture is allowed to stand, or is centrifuged, to achieve complete separation of the n-octanol and aqueous layers.
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Quantification: The concentration of the compound in each phase is determined using a suitable analytical method.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.
Logical and Experimental Workflows
The characterization of a novel compound like 2-(1H-Indol-4-YL)acetic acid follows a logical progression of experiments. The following diagram illustrates a typical workflow for its physicochemical characterization.
Signaling Pathways
While specific signaling pathways for 2-(1H-Indol-4-YL)acetic acid have not been extensively elucidated in the literature, its structural similarity to indole-3-acetic acid (IAA) suggests that it may interact with similar biological targets. IAA is known to be a key regulator of gene expression in plants through the canonical TIR1/AFB signaling pathway. It is also known to activate the Aryl Hydrocarbon Receptor (AHR) signaling pathway in mammalian systems, which plays a role in regulating gut motility.
The following diagram illustrates a generalized workflow for investigating the potential interaction of 2-(1H-Indol-4-YL)acetic acid with a signaling pathway, using the AHR pathway as a hypothetical example.
Conclusion
This technical guide consolidates the currently available physicochemical information for 2-(1H-Indol-4-YL)acetic acid and provides standardized protocols for its experimental determination. While there are still gaps in the experimental data for this particular isomer, the provided methodologies and workflows offer a robust framework for its comprehensive characterization. Further research to determine the experimental values for properties such as melting point, solubility, and logP, as well as to investigate its biological activities and associated signaling pathways, will be crucial for unlocking the full potential of this intriguing molecule in drug discovery and development.
